molecular formula C12H14O4 B1252813 Coniferyl acetate

Coniferyl acetate

Cat. No.: B1252813
M. Wt: 222.24 g/mol
InChI Key: XLZFUNZRKIQHOL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coniferyl acetate (CAS 94930-81-1) is a phenylpropanoid compound that serves as a key intermediate in the biosynthesis of various plant secondary metabolites. It is synthesized from coniferyl alcohol by the action of coniferyl alcohol acyltransferase (CFAT) . This ester is a crucial precursor in the biosynthesis of dibenzocyclooctadiene lignans, which are unique to the Schisandraceae family and known for significant pharmacological activities, including hepatoprotective effects . Furthermore, in the phenylpropanoid pathway of aromatic plants like Cestrum nocturnum , this compound is the direct substrate for eugenol synthase (EGS), leading to the production of eugenol and other volatile compounds that contribute to floral scent . Its role extends to the formation of other lignans, such as furan lignans, highlighting its importance in diversifying plant natural products . Researchers utilize this compound to study enzymatic mechanisms in phenylpropanoid metabolism, investigate the biosynthesis of specialized lignans, and explore the regulation of fragrance and flavor compound production in plants . The compound has a molecular formula of C12H14O4 and an average mass of 222.24 Da . It is soluble in alcohol and has limited solubility in water (estimated 449 mg/L at 25 °C) . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] acetate

InChI

InChI=1S/C12H14O4/c1-9(13)16-7-3-4-10-5-6-11(14)12(8-10)15-2/h3-6,8,14H,7H2,1-2H3/b4-3+

InChI Key

XLZFUNZRKIQHOL-ONEGZZNKSA-N

SMILES

CC(=O)OCC=CC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(=O)OCC=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

  • Precursor in Eugenol Production :
    • Coniferyl acetate serves as a substrate for eugenol synthase, which converts it into eugenol, a compound widely used for its aromatic properties and antimicrobial effects .
    • Case Study: In sweet basil (Ocimum basilicum), specific enzymes have been identified that utilize this compound to synthesize eugenol, demonstrating its importance in flavor and fragrance industries .
  • Lignan Biosynthesis :
    • It is involved in the biosynthesis of dibenzocyclooctadiene lignans, which have therapeutic properties. The conversion of coniferyl alcohol to this compound is a critical step in this pathway .
    • Research indicates that understanding this pathway could lead to the development of new pharmaceuticals derived from lignans .

Pharmaceutical Applications

This compound's derivatives exhibit various biological activities, making them potential candidates for drug development:

  • Antioxidant Properties : Compounds derived from this compound have shown strong antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Activity : Studies have reported that eugenol, synthesized from this compound, possesses significant antimicrobial properties against various pathogens .

Agricultural Applications

  • Pest Management :
    • Eugenol, derived from this compound, has been explored as a natural insect repellent and fungicide. Its efficacy against pests makes it a valuable tool in sustainable agriculture .
  • Plant Growth Regulation :
    • The application of compounds like this compound can influence plant growth and development through the modulation of secondary metabolite pathways .

Environmental Considerations

The increasing awareness of environmental sustainability has led to interest in biodegradable compounds like this compound. As a renewable resource derived from plant materials, it offers a sustainable alternative to synthetic chemicals commonly used in various industries .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
BiochemistryPrecursor for eugenol synthesisEssential for flavor/fragrance production
PharmaceuticalAntioxidant and antimicrobial propertiesPotential for new drug development
AgriculturePest management and plant growth regulationNatural alternatives to synthetic pesticides
Environmental ScienceBiodegradable resourceSustainable alternative to conventional materials

Preparation Methods

Enzymatic Synthesis Using BAHD Acyltransferases

The enzymatic acetylation of coniferyl alcohol to coniferyl acetate is catalyzed by BAHD acyltransferases, a family of plant-derived enzymes. In Schisandra chinensis, the enzyme ScCFAT (Schisandra chinensis coniferyl alcohol acyltransferase) has been identified as the first functional BAHD acyltransferase in the Schisandraceae family . ScCFAT utilizes acetyl-CoA as the acetyl donor, transferring the acetyl group to the hydroxyl moiety of coniferyl alcohol. Heterologous expression of ScBAHD1 in Escherichia coli confirmed its acetyltransferase activity, with recombinant ScCFAT exhibiting a broad substrate specificity for aromatic alcohols . Subcellular localization studies revealed cytoplasmic activity, aligning with the cytoplasmic synthesis of lignan precursors .

Molecular docking simulations of ScCFAT highlighted key residues (e.g., His160 and Asp164) that stabilize coniferyl alcohol and acetyl-CoA during catalysis . This enzymatic method offers high regioselectivity, avoiding side reactions common in chemical synthesis. However, large-scale production remains limited by the need for recombinant enzyme purification and acetyl-CoA regeneration systems.

Chemical Synthesis from Ferulic Acid via Sodium Borohydride Reduction

A robust chemical synthesis route starts with ferulic acid, a widely available phenolic compound. The process involves four steps :

  • Esterification : Ferulic acid is converted to ethyl ferulate using ethanol and catalytic acid.

  • Acetylation : Ethyl ferulate undergoes acetylation with acetic anhydride and pyridine to yield 4-acetoxyferulic acid.

  • Chloride Formation : Treatment with thionyl chloride converts 4-acetoxyferulic acid to 4-acetylferuloyl chloride.

  • Reduction : Sodium borohydride reduces 4-acetylferuloyl chloride in ethyl acetate, producing 4-acetoxyconiferyl alcohol (this compound) in 95% yield .

This method leverages inexpensive reagents (e.g., NaBH₄) and avoids hazardous conditions, making it suitable for laboratory-scale synthesis. The final step’s regioselectivity ensures acetylation at the allylic hydroxyl group, critical for downstream applications in lignin polymer studies .

Direct Acetylation of Coniferyl Alcohol

Coniferyl alcohol can be directly acetylated using acetic anhydride in the presence of pyridine . This one-step procedure achieves near-quantitative yields under mild conditions (room temperature, 12–24 hours). For example, acetylation of β-5 dimeric coniferyl alcohol derivatives produced fully acetylated intermediates, which were selectively deacetylated using piperazine . While efficient, this method requires anhydrous conditions to prevent hydrolysis of the acetate group.

Enzymatic Properties and Catalytic Efficiency

Comparative studies of phenylpropene synthases from Clarkia breweri (CbIGS1, CbEGS1, CbEGS2) and Petunia hybrida (PhEGS1) revealed kinetic parameters critical for optimizing enzymatic synthesis :

EnzymeSubstrateKₘ (μM)kₐₜₕ (s⁻¹)Catalytic Efficiency (kₐₜₕ/Kₘ)
CbIGS1This compound212 ± 280.99 ± 0.134.67 × 10³
CbEGS1This compound93 ± 60.26 ± 0.012.80 × 10³
PhEGS1This compound2450.602.45 × 10³

CbIGS1 exhibits the highest catalytic efficiency, making it a preferred candidate for in vitro this compound production . However, its lower substrate affinity compared to CbEGS1 suggests complementary roles in metabolic engineering.

Structural and Functional Insights

The three-dimensional structure of ScCFAT, modeled using homology-based approaches, reveals a conserved BAHD fold with a solvent-exposed active site . Docking simulations indicate that coniferyl alcohol binds via π-π interactions with Phe287 and hydrogen bonds with Asp164, while acetyl-CoA is stabilized by electrostatic interactions with Arg233 . These insights guide mutagenesis studies to enhance enzyme activity or alter substrate specificity.

Industrial and Research Applications

This compound’s role in lignin biosynthesis makes it invaluable for studying plant cell wall formation and engineering lignan-producing microbes . Chemical synthesis routes are favored for high-throughput screening due to their scalability, whereas enzymatic methods offer greener alternatives for sustainable chemistry initiatives .

Q & A

Q. What experimental models are used to assess the anti-inflammatory activity of coniferyl acetate?

this compound’s anti-inflammatory effects are typically evaluated using in vitro models such as lipopolysaccharide (LPS)-activated murine macrophage cell lines (e.g., J774.1). Researchers measure nitric oxide (NO) inhibition via Griess assay, with IC50 values calculated to quantify potency. For example, dimeric this compound demonstrated an IC50 of 27.1 µM in LPS-activated macrophages, highlighting its dose-dependent efficacy .

Q. What are the standard analytical methods for detecting this compound in lignin pyrolysis studies?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound derivatives in pyrolysis studies. Researchers compare yields of coniferyl alcohol, coniferyl aldehyde, and isoeugenol under controlled temperatures (200–350°C) and inert atmospheres (N2). Competing reactions (e.g., evaporation vs. condensation) are mitigated by adding stabilizing agents like 1,3-diphenoxybenzene to suppress side reactions .

Q. How is this compound synthesized for enzymatic studies in plant biochemistry?

this compound is enzymatically synthesized using acetyltransferases like coniferyl alcohol acetyltransferase (CFAT). In vitro assays involve incubating coniferyl alcohol with acetyl-CoA and recombinant CFAT, followed by purification via liquid-liquid extraction (e.g., ethyl acetate) and verification by NMR or HPLC. Challenges include optimizing reaction conditions to prevent substrate degradation .

Advanced Research Questions

Q. How do structural features of this compound influence its interaction with Eugenol Synthase (EGS)?

Structural studies using X-ray crystallography and site-directed mutagenesis reveal that this compound’s planar propene moiety causes steric clashes with active-site residues (Tyr157, Ile261, Phe314) in EGS. Soaking experiments with substrate analogs (e.g., 4-bromo-cinnamyl acetate) and molecular docking help map binding selectivity. Mutagenesis of Tyr157 to Ala or Phe retains partial activity (21–33%), suggesting hydrogen bonding is non-essential but influences catalytic efficiency .

Q. What experimental designs resolve contradictions in PHB production yields when using coniferyl alcohol vs. acetate as carbon sources?

Comparative studies involve growing Rhodopseudomonas palustris on coniferyl alcohol, acetate, or p-coumarate under nitrogen starvation. Optical density (OD) and PHB titers are measured at 5-day intervals. Statistical validation uses independent two-tailed t-tests (α = 0.05) to compare maximum ODs and PHB yields. For example, coniferyl alcohol supports higher OD (3.22 vs. 0.87 for acetate) due to enhanced CO2 utilization, but PHB production mechanisms require further metabolic flux analysis .

Q. How can transcriptomic and genomic data explain this compound’s role in stress-resistant microbial systems?

Evolutionary engineering of Saccharomyces cerevisiae under coniferyl aldehyde stress identifies upregulated genes (e.g., oxidoreductases, pleiotropic drug resistance transporters). Comparative transcriptomics of resistant mutants (e.g., strain BH13) reveals baseline overexpression of oxidative stress response pathways. Genome re-sequencing pinpoints mutations in energy metabolism genes, providing targets for improving microbial tolerance to phenolic inhibitors .

Q. Why do in vivo and in vitro studies show discrepancies in eugenol biosynthesis from this compound?

Overexpression of CFAT in transgenic tobacco fails to produce eugenol in vivo due to insufficient endogenous coniferyl alcohol. However, in vitro assays with crude protein extracts confirm EGS activity, converting this compound to eugenol. This highlights the need for dual expression systems (CFAT + EGS) and substrate supplementation in heterologous hosts .

Methodological Considerations

  • Statistical Validation : Use paired t-tests for time-series data (e.g., PHB production days) and ANOVA for multi-group comparisons.
  • Analytical Reproducibility : Include internal standards (e.g., deuterated analogs) in GC-MS to normalize pyrolysis product yields.
  • Enzyme Kinetics : Calculate KmK_m and VmaxV_{max} for EGS using Lineweaver-Burk plots under varying substrate concentrations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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